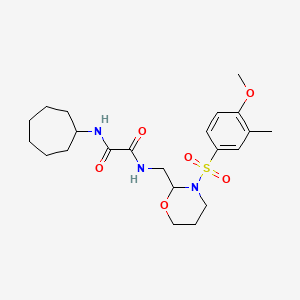![molecular formula C15H13Cl2NO2S B2771137 N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 339107-74-3](/img/structure/B2771137.png)
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, also known as DCMIX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. DCMIX is a member of the sulfonamide class of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Vibrational Spectroscopic Signatures and Molecular Characterization
Research has shown that similar molecules are characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations. Such studies provide insights into the molecular structure, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers, crucial for understanding the stereo-electronic interactions that lead to molecular stability. The analysis helps in comprehending the impact of substituents like chlorine and methoxy groups on the molecule's geometry and interactions (Jenepha Mary et al., 2022).
Synthesis and Biological Screening
Another aspect of research involves the synthesis and characterization of derivatives through various chemical transformations. Studies have synthesized series of compounds by modifying the core structure and evaluating them against biological targets such as enzymes. These compounds have been analyzed using spectroscopic methods to confirm their structures and screened for activities like enzyme inhibition, indicating their potential in drug discovery (Rehman et al., 2013).
Antimicrobial and Anticancer Activities
Derivatives of "N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide" have been evaluated for their antimicrobial and anticancer activities. Research includes the synthesis of sulfanilamide derivatives, exploring their crystal structures, and assessing their biological activities against bacterial and fungal strains. These studies are foundational for developing new therapeutic agents with potential antimicrobial and anticancer properties (Lahtinen et al., 2014).
Chemiluminescence and Photophysical Properties
Investigations into the chemiluminescence properties of sulfanyl-substituted compounds have been conducted, revealing their potential in developing new chemiluminescent materials. These studies focus on the synthesis, characterization, and photophysical properties of such compounds, offering insights into their applications in scientific and technological fields (Watanabe et al., 2010).
Pharmacophore Hybridization for Anticancer Properties
The pharmacophore hybridization approach is employed to design drug-like small molecules, including those with anticancer properties. This involves synthesizing hybrid molecules combining different pharmacophoric elements to enhance therapeutic potential. Such research underscores the importance of innovative chemical synthesis in drug development (Yushyn et al., 2022).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFHPMUPDAOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


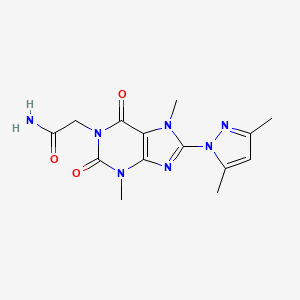
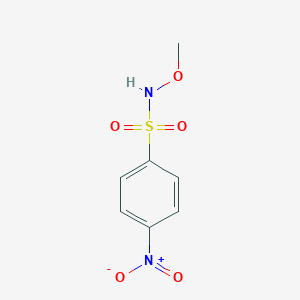
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
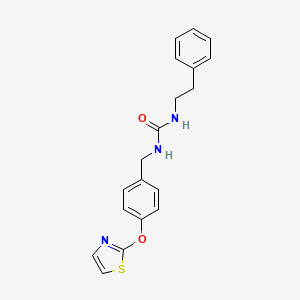
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
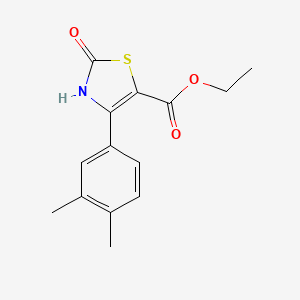
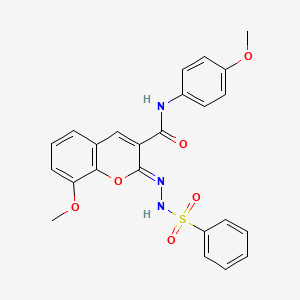
![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)
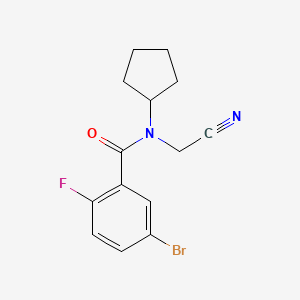
![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)
